molecular formula C12H9BClFO2 B14029572 (4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid

(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid

Katalognummer: B14029572
Molekulargewicht: 250.46 g/mol
InChI-Schlüssel: BCAZIQSSXLWIFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure substituted with chlorine and fluorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-6-fluoro-[1,1’-biphenyl]-2-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wirkmechanismus

The primary mechanism of action for (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the biphenyl structure. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for synthesizing complex organic molecules .

Eigenschaften

Molekularformel

C12H9BClFO2

Molekulargewicht

250.46 g/mol

IUPAC-Name

(5-chloro-3-fluoro-2-phenylphenyl)boronic acid

InChI

InChI=1S/C12H9BClFO2/c14-9-6-10(13(16)17)12(11(15)7-9)8-4-2-1-3-5-8/h1-7,16-17H

InChI-Schlüssel

BCAZIQSSXLWIFF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1C2=CC=CC=C2)F)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.